molecular formula C29H25FN2OS2 B301414 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No. B301414
M. Wt: 500.7 g/mol
InChI Key: DQLRWOALFGYYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide, also known as compound 1, is a synthetic molecule that has been developed for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. Additionally, 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2. These effects make 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 a promising candidate for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 for lab experiments is its potent biological activity. It has been shown to exhibit anti-cancer and anti-inflammatory activity at low concentrations, making it a valuable tool for studying these disease processes. Additionally, the synthesis of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 is relatively straightforward, allowing for large quantities of the 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide to be produced for experiments.
One limitation of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 for lab experiments is its low solubility in water. This can make it difficult to administer the 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide to cells or animals in experiments. Additionally, the exact mechanism of action of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of future directions for research on 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1. One area of interest is the development of analogs of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 and its potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 in vivo, in order to evaluate its potential as a clinical candidate.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 involves the reaction of 4-fluoro-1-naphthalenemethyl thiol with 6-amino-2-mercaptobenzothiazole in the presence of tert-butyl isocyanide. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to yield the final 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide. The overall yield of the synthesis is around 50%, and the purity of the 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can be improved through recrystallization.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo in animal models. Additionally, 4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide 1 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-tert-butyl-N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C29H25FN2OS2

Molecular Weight

500.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C29H25FN2OS2/c1-29(2,3)20-11-8-18(9-12-20)27(33)31-21-13-15-25-26(16-21)35-28(32-25)34-17-19-10-14-24(30)23-7-5-4-6-22(19)23/h4-16H,17H2,1-3H3,(H,31,33)

InChI Key

DQLRWOALFGYYFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F

Origin of Product

United States

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